molecular formula C14H22NO16P3S B068107 Caged 5-thio-insp3 CAS No. 165036-14-6

Caged 5-thio-insp3

Cat. No.: B068107
CAS No.: 165036-14-6
M. Wt: 585.3 g/mol
InChI Key: GPGJXNYNJPMDTP-MOWZACQSSA-N
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Description

Caged 5-thio-insp3, also known as this compound, is a useful research compound. Its molecular formula is C14H22NO16P3S and its molecular weight is 585.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Inositol Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Photolysis Mechanism

The primary reaction of caged 5-thio-InsP3 involves photolysis, where exposure to light leads to the cleavage of the caging group, releasing the active molecule, inositol trisphosphate (InsP3). This reaction can be summarized as follows:

Caged 5 thio InsP3light5 thio InsP3+caging by products\text{Caged 5 thio InsP3}\xrightarrow{\text{light}}\text{5 thio InsP3}+\text{caging by products}

This photochemical reaction is critical for studying the dynamics of calcium signaling within cells.

Kinetics of Calcium Release

Research indicates that this compound can effectively induce calcium release from intracellular stores. The kinetics of this release is influenced by the concentration of InsP3 produced following photolysis. Studies have shown that at concentrations greater than 0.10.2μM0.1-0.2\,\mu M, significant calcium flux occurs, with rapid activation observed at higher concentrations .

Comparison with Other Caged Compounds

When comparing this compound to other caged derivatives, such as caged inositol 1,4,5-trisphosphate (InsP3), it is noted that the former may exhibit different kinetics and efficacy in triggering calcium release due to its unique structural modifications .

Caged Compound Photolysis Product Calcium Release Threshold Kinetics
This compound5-thio-InsP3>0.1 - 0.2 μMRapid at high [InsP3]
Caged InsP3InsP3>0.4 μMVariable

Flash Photolysis Studies

In experiments involving flash photolysis, researchers have measured the rate of change of intracellular calcium concentration (d[Ca2+]i/dtd[Ca^{2+}]_i/dt) following the release of InsP3 from its caged form. These studies reveal that the latency period for calcium release decreases significantly as the concentration of InsP3 increases, indicating a more efficient response at higher levels .

Stability and Metabolism

The stability of this compound compared to its non-caged counterpart is crucial for its application in live-cell imaging and physiological studies. The metabolic pathways that degrade InsP3 also influence how long the active form remains effective post-release. Research suggests that while caged derivatives provide a controlled release mechanism, they must be carefully designed to avoid rapid degradation once released into the cellular environment .

Properties

CAS No.

165036-14-6

Molecular Formula

C14H22NO16P3S

Molecular Weight

585.3 g/mol

IUPAC Name

[(1R)-1-(2-nitrophenyl)ethyl]sulfanyl-[(1S,2R,3S,4S,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl]oxyphosphinic acid

InChI

InChI=1S/C14H22NO16P3S/c1-6(7-4-2-3-5-8(7)15(19)20)35-34(27,28)31-14-11(18)12(29-32(21,22)23)9(16)10(17)13(14)30-33(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26)/t6-,9+,10-,11-,12+,13+,14+/m1/s1

InChI Key

GPGJXNYNJPMDTP-MOWZACQSSA-N

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)O[C@H]2[C@@H]([C@H]([C@H]([C@H]([C@@H]2OP(=O)(O)O)O)O)OP(=O)(O)O)O

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O

Key on ui other cas no.

165036-14-6

Synonyms

(S)-isomer of 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate)
2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate)
caged 5-thio-InsP3

Origin of Product

United States

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